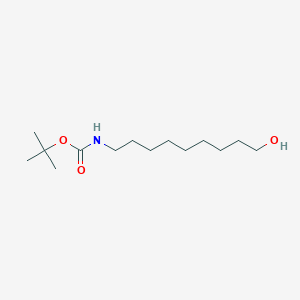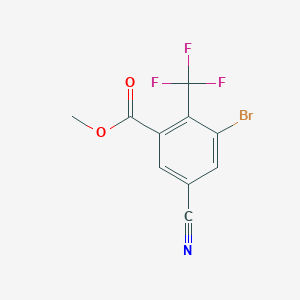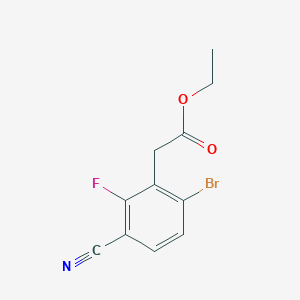![molecular formula C10H7N3O4 B1416494 6,7-dihydro-1H-pyrano[4',3':5,6]pyrido[2,3-d]pyrimidine-2,4,9(3H)-trione CAS No. 1114822-68-2](/img/structure/B1416494.png)
6,7-dihydro-1H-pyrano[4',3':5,6]pyrido[2,3-d]pyrimidine-2,4,9(3H)-trione
Descripción general
Descripción
Pyrano[2,3-d]pyrimidines are a class of heterocyclic compounds that have attracted interest due to their diverse biological activities . They are part of a larger family of pyrimidine derivatives, which are well recognized by synthetic and medicinal chemists . These compounds have been shown to exhibit a wide range of pharmacological properties, including antiallergic, antihypertensive, cardiotonic, bronchiodilator, antibronchitic, and antitumor activity .
Synthesis Analysis
The synthesis of pyrano[2,3-d]pyrimidine derivatives often involves multicomponent reactions . For example, one method involves the reaction of barbituric acid, malononitrile, and various aromatic aldehydes . These reactions can proceed with high efficiency under solvent-free conditions .Molecular Structure Analysis
The molecular structure of pyrano[2,3-d]pyrimidines includes a pyran ring fused with a pyrimidine ring . There are several isomeric structures for pyranopyrazole, including pyrano[2,3-c]pyrazole, pyrano[3,2-c]pyrazole, pyrano[3,4-c]pyrazole, and pyrano[4,3-c]pyrazole .Chemical Reactions Analysis
The chemical reactions involving pyrano[2,3-d]pyrimidines can vary depending on the specific substituents on the molecule. For example, certain substituents can influence the compound’s reactivity with other substances .Aplicaciones Científicas De Investigación
Pharmacological Activities
Compounds with a 4H-pyran core unit, similar to the one , are found in natural and synthetic compounds that exhibit a range of pharmacological activities. These include antibacterial , antiviral , anticoagulant , and anti-anaphylactic properties .
Antitumor Effects
Derivatives of Pyrido[2,3-d]pyrimidine have been shown to inhibit dihydrofolate reductase (DHFR), which is an enzyme targeted in cancer therapies. They have demonstrated good antitumor effects on carcinosarcoma in rats .
Diuretic Agents
The chemistry of pyrimido[4,5-d]pyrimidines includes applications as diuretic agents. This is based on the reaction of related compounds and their subsequent application in medical treatments .
Green Chemistry Synthesis
The compound’s scaffold has been used in green chemistry for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds through multicomponent green tandem methods .
Chemical Synthesis Mechanisms
Research into the synthesis mechanisms of related DHPPs compounds has led to a better understanding of chemical reactions catalyzed by Lewis acids .
Novel Derivatives Synthesis
A series of novel derivatives of pyrido[2,3-d]pyrimidine have been synthesized for potential applications in various chemical reactions and studies .
Mecanismo De Acción
The mechanism of action of pyrano[2,3-d]pyrimidines can depend on their specific biological activity. For instance, some compounds in this class have been shown to suppress cell migrations, induce cell apoptosis, decrease the levels of phosphorylated ERK and MEK in a dose-dependent manner, and increase ROS production .
Safety and Hazards
Direcciones Futuras
The future directions for research on pyrano[2,3-d]pyrimidines could involve further exploration of their synthesis, biological activities, and potential applications in medicine. For example, these compounds could be optimized to serve as new chemical entities for discovering new anticancer agents .
Propiedades
IUPAC Name |
13-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-triene-5,7,14-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-8-5-3-4-1-2-17-9(15)6(4)11-7(5)12-10(16)13-8/h3H,1-2H2,(H2,11,12,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOFCJSIWIFOSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=NC3=C(C=C21)C(=O)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-acetic acid benzyl ester](/img/structure/B1416412.png)
![3-(2-{2-[2-(Tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid](/img/structure/B1416413.png)
![4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide](/img/structure/B1416415.png)


![methyl 2-[4-(3,4-dimethoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate](/img/structure/B1416419.png)
![7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B1416420.png)


![5-(3,4-Dimethoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1416426.png)

![3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1416428.png)
![2-[2-(2-Chloro-7-methoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1416431.png)
